molecular formula C15H14O2 B1625329 4-(3,5-Dimethylphenoxy)benzaldehyde CAS No. 287953-82-6

4-(3,5-Dimethylphenoxy)benzaldehyde

Cat. No. B1625329
M. Wt: 226.27 g/mol
InChI Key: NGGGBCMNULQOQL-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethylphenoxy)benzaldehyde” is a chemical compound with the linear formula C15H14O2 . It is a solid substance and is used in various applications in scientific experiments, research, and industry.


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenoxy)benzaldehyde” is represented by the SMILES string CC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1 . The InChI representation is 1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

“4-(3,5-Dimethylphenoxy)benzaldehyde” is a chemical compound with the linear formula C15H14O2 . It’s used in various chemical reactions in the field of organic chemistry .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out. Unfortunately, detailed procedures involving this compound are not readily available .

Results or Outcomes

The outcomes of the reactions involving this compound would vary depending on the specific reaction. However, Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product .

Application in the Synthesis of Stable Hemiaminals and Schiff Bases

Summary of the Application

Studies have been carried out on the formation of stable hemiaminals and Schiff bases in the reaction of substituted benzaldehydes with primary 3,5-dimethyl-1,2,4-triazole 4-amine .

Methods of Application or Experimental Procedures

These products were investigated under neutral conditions using various spectroscopic techniques such as IR, Raman, MS, 1H- and 13C-NMR spectra as well as X-ray crystallography .

Results or Outcomes

The study provided valuable insights into the structure and spectroscopic properties of some new stable hemiaminals .

Application in the Synthesis of D–A Conjugated Molecules

Summary of the Application

“4-(3,5-Dimethylphenoxy)benzaldehyde” has been used in the synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features . These molecules have applications in photodynamic therapy .

Methods of Application or Experimental Procedures

The molecules are designed and synthesized through donor and acceptor engineering . The photophysical properties and theoretical calculation results show that the synergistic effect of methoxy substituted tetraphenylethene .

Results or Outcomes

The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability . PDT anti-cancer and anti-bacterial experiments indicate that MTPE-DT-Py could obviously target mitochondria and kill breast cancer cells (MCF-7), and selectively inactivate S. aureus (G (+)) under white light irradiation .

Safety And Hazards

This compound is considered hazardous. It has been classified with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3,5-dimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGBCMNULQOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443435
Record name 4-(3,5-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenoxy)benzaldehyde

CAS RN

287953-82-6
Record name 4-(3,5-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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